2-Methoxyquinoline-3-boronic acid chemical properties
2-Methoxyquinoline-3-boronic acid chemical properties
An In-Depth Technical Guide to 2-Methoxyquinoline-3-boronic Acid: Properties, Handling, and Application in Suzuki-Miyaura Coupling
Introduction
2-Methoxyquinoline-3-boronic acid, CAS 886853-93-6, is a heterocyclic organoboron compound of significant interest to researchers in organic synthesis and medicinal chemistry.[1][2] Its structure uniquely combines the privileged quinoline scaffold, a common motif in numerous pharmaceuticals, with the versatile boronic acid functional group. This boronic acid moiety serves as a critical handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The transformative power of this reaction, which earned its developers the 2010 Nobel Prize in Chemistry, allows for the efficient construction of complex biaryl and heteroaryl structures from readily available components.[3][4]
As a Senior Application Scientist, the purpose of this guide is to provide a comprehensive technical overview for fellow researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind experimental choices, ensuring that the protocols described are robust and self-validating. This document covers the compound's core physicochemical properties, safe handling procedures, and a detailed, field-proven protocol for its application in Suzuki-Miyaura coupling, providing a reliable foundation for its use in the laboratory.
Part 1: Core Chemical and Physical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible experimentation. The key physicochemical data for 2-Methoxyquinoline-3-boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 886853-93-6 | [1][2][5] |
| Molecular Formula | C₁₀H₁₀BNO₃ | [1][2][6] |
| Molecular Weight | 203.00 g/mol | [1][2][6] |
| Appearance | White to off-white solid/lyophilized powder | [5][6][7] |
| Purity | Typically ≥95% - 97% | [2][5][6] |
| Melting Point | 254 °C | [8] |
| Boiling Point | 414.2 °C (Predicted) | [1][8] |
| Density | 1.29 g/cm³ (Predicted) | [1][8] |
| pKa | 7.10 ± 0.30 (Predicted) | [7][8] |
Solubility and Stability Insights:
2-Methoxyquinoline-3-boronic acid is generally soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and sparingly soluble in water.[9] This solubility profile makes it well-suited for a variety of reaction conditions.
A critical consideration for boronic acids is their stability. The carbon-boron bond is susceptible to protodeboronation, particularly under strongly acidic or basic conditions, which can cleave the boronic acid group and render the reagent inactive for coupling.[9] Therefore, while a base is required for the Suzuki-Miyaura reaction, the choice and stoichiometry of the base are crucial for balancing the activation of the boronic acid with the preservation of the starting material.
Part 2: Safe Handling, Storage, and Disposal
Scientific integrity begins with safety. Proper handling and storage are paramount to ensure both the well-being of laboratory personnel and the chemical integrity of the reagent.
Storage: For optimal stability, 2-Methoxyquinoline-3-boronic acid should be stored under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from atmospheric moisture and oxygen.[7][8][10] Recommended storage temperatures are:
To maintain reagent integrity, it is crucial to avoid repeated freeze-thaw cycles.[5] Aliquoting the compound upon receipt into single-use vials is a highly recommended practice.
Safety and Personal Protective Equipment (PPE): This compound is classified as an irritant and presents several hazards.[1][7] Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10][11]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[12]
-
PPE: Wear appropriate personal protective equipment, including a lab coat, nitrile gloves, and safety glasses or goggles.[13]
Disposal: Dispose of unused material and its container as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[12][14]
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The primary application of 2-Methoxyquinoline-3-boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds. This reaction is a cornerstone of modern synthesis for constructing complex molecular architectures.[4]
Mechanistic Overview: The catalytic cycle provides the rationale for the procedural steps. It generally proceeds via three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][15]
The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4]
Experimental Workflow Diagram: The following diagram outlines the logical flow of a typical Suzuki-Miyaura coupling experiment.
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